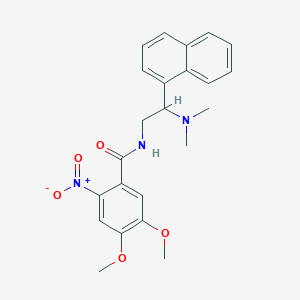

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex benzamide derivative featuring a dimethylaminoethyl-naphthalene substituent and a 4,5-dimethoxy-2-nitrobenzoyl group. These functional groups are commonly associated with electron-withdrawing (nitro), electron-donating (methoxy), and steric or coordination effects (dimethylamino, naphthalene), which may influence reactivity and interaction with biological targets .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-25(2)20(17-11-7-9-15-8-5-6-10-16(15)17)14-24-23(27)18-12-21(30-3)22(31-4)13-19(18)26(28)29/h5-13,20H,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJMCXNNKXCYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The nitro group in the target compound and compound 19 may direct electrophilic substitution reactions, whereas methoxy groups enhance electron density in aromatic systems .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation of β-naphthol, aldehydes, and amines in ethanol under ambient conditions (72-hour reaction time). Post-condensation, amidation with nitrobenzoyl derivatives is performed using carbodiimide coupling agents or boric acid as catalysts. Purification via crystallization (methanol:water, 4:1) achieves ~75% yield .

- Key Considerations : Solvent choice (e.g., ethanol vs. acetonitrile/water) and stoichiometric ratios of β-naphthol:aldehyde:amine (1:1.5:2) critically influence yield.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR Spectroscopy : H NMR signals at δ 2.88–3.72 ppm confirm dimethylamino and ethyl backbone groups; aromatic protons (naphthalene, nitrobenzamide) appear at δ 6.88–7.75 ppm .

- Mass Spectrometry : EI-MS m/z 292.07 (M) aligns with molecular weight calculations .

- Elemental Analysis : C, H, N percentages must match theoretical values within 0.3% deviation .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound in SAR studies?

- Methodology :

- Temperature Control : Maintaining 25°C during condensation prevents side reactions (e.g., over-oxidation of nitro groups).

- Catalyst Screening : Boric acid outperforms carbodiimides in reducing byproduct formation during amidation .

- Data Table :

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Boric acid | 78 | 98.5% |

| EDC·HCl | 65 | 95.2% |

Q. How can crystallographic data resolve ambiguities in stereochemistry for this compound?

- Crystallographic Workflow :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 123 K.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters; R-factor < 0.05 ensures accuracy .

- Challenges : Disordered naphthalene rings require constraints (e.g., ISOR, DELU) to stabilize refinement.

Q. What mechanistic insights explain contradictory bioactivity data across analogs?

- Hypothesis Testing :

- Electron-Withdrawing Effects : The nitro group reduces electron density at the amide carbonyl, weakening hydrogen bonding to target proteins (e.g., kinases).

- Steric Hindrance : Naphthalen-1-yl substitution at the ethylamino branch may block access to hydrophobic binding pockets .

- Validation : Docking simulations (AutoDock Vina) paired with mutagenesis studies on recombinant targets.

Methodological Guidelines

- Synthetic Reproducibility : Replicate reactions under inert atmospheres (N) to prevent oxidation of dimethylamino groups.

- Analytical Cross-Check : Combine C NMR (δ 114–152 ppm for aromatic carbons) with FT-IR (C=O stretch at 1660–1680 cm) to confirm functional groups .

- Crystallization Troubleshooting : Slow cooling (0.5°C/min) minimizes solvent inclusion in crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.